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molecular formula C8H7NO3 B1343043 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde CAS No. 443955-90-6

2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde

Cat. No. B1343043
M. Wt: 165.15 g/mol
InChI Key: OMWBUWDHEZIMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07186730B2

Procedure details

A solution of (b) (250 mg, 1.5 mmol) in dichloromethane (5 ml) was treated with manganese dioxide (650 mg, 7.5 mmol). After 3 days the mixture was filtered and evaporated affording a white solid (150 mg, 61%).
Name
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
650 mg
Type
catalyst
Reaction Step One
Name
Yield
61%

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[CH:9]=[C:8]([CH2:11][OH:12])[N:7]=[CH:6][C:5]=2[O:4][CH2:3][CH2:2]1>ClCCl.[O-2].[O-2].[Mn+4]>[O:1]1[C:10]2[CH:9]=[C:8]([CH:11]=[O:12])[N:7]=[CH:6][C:5]=2[O:4][CH2:3][CH2:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
O1CCOC=2C=NC(=CC21)CO
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
650 mg
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 3 days the mixture was filtered
Duration
3 d
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
O1CCOC=2C=NC(=CC21)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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